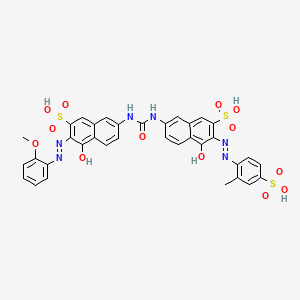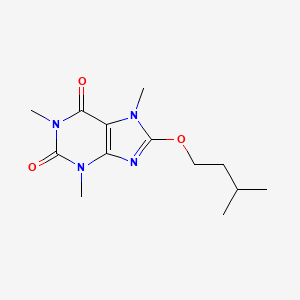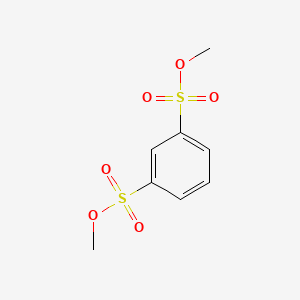![molecular formula C12H17N3O3 B14692887 Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate CAS No. 23852-98-4](/img/structure/B14692887.png)
Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate is a chemical compound known for its unique structure and properties. This compound is part of the benzoate family and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate typically involves multiple steps. One common method starts with the preparation of 4-aminobenzoic acid, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate . This intermediate can then undergo further reactions to introduce the amino and hydroxyimino groups, often involving reagents like hydroxylamine and methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyimino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-4-hydroxybenzoate: Similar in structure but lacks the hydroxyimino group.
Methyl 3-amino-2-[(2-cyanobiphenyl-4-yl)methyl]amino]benzoate: Contains a cyanobiphenyl group, making it structurally different but functionally similar.
Uniqueness
Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
23852-98-4 |
|---|---|
Fórmula molecular |
C12H17N3O3 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate |
InChI |
InChI=1S/C12H17N3O3/c1-15(8-10(7-13)14-17)11-5-3-9(4-6-11)12(16)18-2/h3-6,17H,7-8,13H2,1-2H3 |
Clave InChI |
KKZJQJKXEXVBRC-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=NO)CN)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





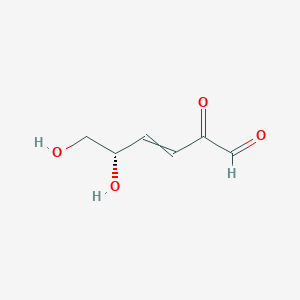

![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)
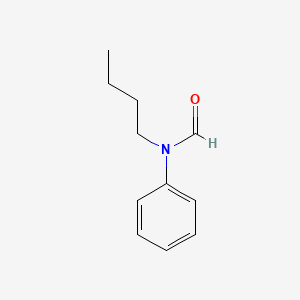
![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)

![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
